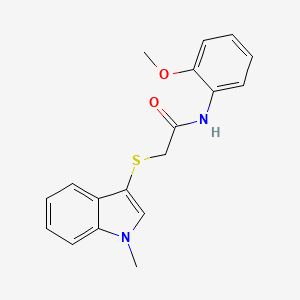
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Quinoxaline derivatives, including 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, have been synthesized and investigated for their antiviral properties. In particular, compounds synthesized from ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate showed potent activity against human cytomegalovirus (HCMV), exhibiting lower IC50 values compared to the standard antiviral drug ganciclovir. These findings highlight the potential of these quinoxaline derivatives in developing antiviral therapies (Elzahabi, 2017).
Crystal Structure and Inhibitor Potential of Quinoxaline Derivatives
Two newly synthesized quinoxaline derivatives have been examined for their potential as inhibitors for c-Jun N-terminal kinases (JNK1). The crystal structure analysis revealed distinct interactions and molecular docking studies provided insights into their inhibitory potential. This indicates the potential application of these derivatives in targeting specific kinases for therapeutic purposes (Abad et al., 2020).
Synthesis and Tautomerism in Quinoxaline Derivatives
A study on the synthesis of novel quinoxaline compounds and their tautomeric behavior in different solvents offers valuable insights into the chemical properties of these derivatives. This understanding is crucial for the proper design and application of these compounds in various scientific research fields (Kim et al., 2003).
Antimicrobial and Anticancer Properties
Antifungal and Anticancer Properties of Quinoxaline Derivatives
Certain quinoxaline derivatives have been identified as potent antifungal agents against Candida and Aspergillus species, displaying considerable in vitro activity. Additionally, these compounds have demonstrated promising anticancer properties, indicating their potential as therapeutic agents in treating infections and cancer (Bardiot et al., 2015).
Antimicrobial and Anticancer Activities of Acetamide Derivatives
Novel N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized and screened for their antimicrobial and anticancer activities. Several compounds exhibited broad-spectrum antibacterial activity and significant antifungal activity. Moreover, some derivatives showed potent anticancer effects, with further studies revealing their potential mechanisms of action, highlighting their therapeutic potential (Ahmed et al., 2018).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available resources.
Safety and Hazards
Propriétés
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBBDNOTLHQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
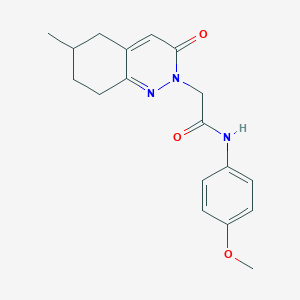
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
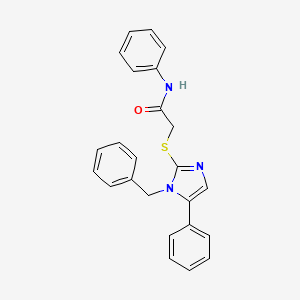
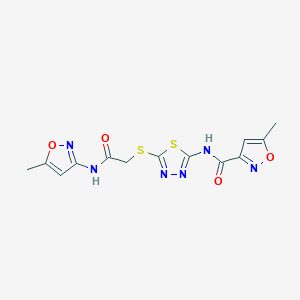
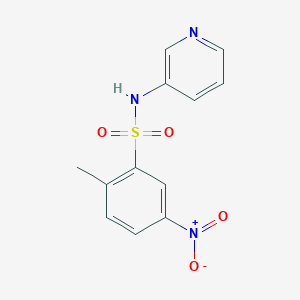
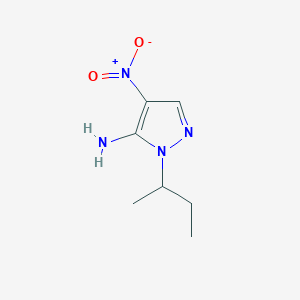
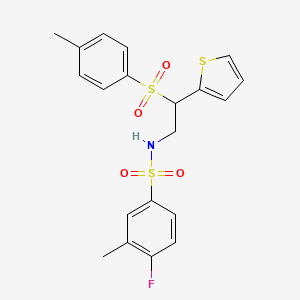

![3,4,5-trimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626166.png)
![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)

